REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:21][C:22]([CH2:24]Cl)=[CH2:23]>CC(C)=O>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([O:12][CH2:24][C:22]([Cl:21])=[CH2:23])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(OC2=C(C(=CC=C12)O)C)=O
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=C)CCl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for twenty-four hours
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to ca. 200 ml
|
Type
|
FILTRATION
|
Details
|
, filtered
|
Type
|
WASH
|
Details
|
the inorganic salts were washed with acetone
|
Type
|
CUSTOM
|
Details
|
Evaporation of the combined filtrate
|
Type
|
WASH
|
Details
|
washing under reduced pressure
|
Type
|
WAIT
|
Details
|
left a tan-colored residue (11.30 g.)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(OC2=C(C(=CC=C12)OCC(=C)Cl)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |